molecular formula C59H62Cl2N8O23 B105377 Desleucyl vancomycin CAS No. 115236-65-2

Desleucyl vancomycin

Katalognummer: B105377
CAS-Nummer: 115236-65-2
Molekulargewicht: 1322.1 g/mol
InChI-Schlüssel: SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desleucyl vancomycin is a semisynthetic derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is widely used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus. This compound is created by removing the N-methyl-leucine residue from vancomycin, which significantly alters its binding properties and antimicrobial activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desleucyl vancomycin is typically synthesized through Edman degradation, a method that sequentially removes amino acids from the N-terminus of a peptide. In this case, the N-methyl-leucine residue is cleaved from vancomycin .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the soil actinomycete Amycolatopsis orientalis to produce vancomycin, followed by chemical modification to remove the N-methyl-leucine residue. This process requires precise control of reaction conditions to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions: Desleucyl vancomycin primarily undergoes substitution reactions due to the removal of the N-methyl-leucine residue. This modification affects its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan, a key component of bacterial cell walls .

Common Reagents and Conditions: The Edman degradation process uses phenyl isothiocyanate as a reagent to cleave the N-terminal amino acid. The reaction is typically carried out under mild alkaline conditions .

Major Products Formed: The primary product of this reaction is this compound, which lacks the N-methyl-leucine residue and exhibits altered binding properties and antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity and Mechanism of Action

Desleucyl vancomycin is characterized by the removal of the N-methyl-leucine side chain through Edman degradation, which significantly impacts its antimicrobial efficacy. Research has shown that this compound is devoid of antimicrobial activities against Gram-positive bacteria, primarily due to its impaired ability to bind to the d-Ala-d-Ala terminus of peptidoglycan (PG) precursors in bacterial cell walls .

Comparison of Antimicrobial Potency

CompoundActivity Against Gram-Positive BacteriaBinding Affinity to d-Ala-d-Ala
VancomycinYesHigh
This compoundNoNone
Chlorobiphenyl-Desleucyl-VancomycinModerateAltered

The lack of activity in this compound highlights its role as a control compound in studies aimed at understanding the mechanisms of vancomycin resistance.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the interactions between this compound and PG. These simulations indicate that the absence of the N-methyl-leucine side chain results in a significant loss of stability in the glycopeptide-PG complex compared to vancomycin and its other derivatives .

Key Findings from MD Simulations

  • Stability Analysis : this compound exhibits higher root-mean-square deviation (RMSD) values, indicating lower stability when bound to PG compared to other analogs.
  • Binding Interactions : The lack of hydrophobic interactions due to the missing side chain leads to reduced binding affinity and flexibility within the complex .

Resistance Mechanisms

This compound serves as an important model for studying antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci (VRE). The emergence of VRE has been linked to modifications in PG precursors, such as replacing d-Ala-d-Ala with d-Ala-d-Lac, which drastically reduces vancomycin's binding affinity .

In Vivo Studies

In vivo studies utilizing strains of Streptococcus coelicolor have demonstrated that the presence of this compound can induce resistance pathways that further complicate treatment strategies against resistant strains .

Case Studies and Experimental Applications

Several studies have utilized this compound as a reference compound to evaluate new derivatives with enhanced activity against resistant strains:

  • Chlorobiphenyl-Desleucyl-Vancomycin : This compound retains some inhibitory effects on peptidoglycan synthesis despite lacking direct binding capabilities. It has been shown to inhibit transglycosylation processes essential for bacterial cell wall synthesis .
  • Investigations into Novel Glycopeptide Antibiotics : Research has focused on modifying other amino acids within the vancomycin structure to improve binding affinities against d-Ala-d-Lac termini found in resistant bacteria, using this compound as a baseline for comparison .

Wirkmechanismus

Desleucyl vancomycin inhibits bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. the removal of the N-methyl-leucine residue significantly weakens this binding, reducing its antimicrobial activity. The compound’s mechanism of action involves disrupting the transglycosylation process required for peptidoglycan synthesis, leading to the accumulation of peptidoglycan precursors and inhibition of cell wall formation .

Biologische Aktivität

Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin, which is primarily known for its effectiveness against Gram-positive bacteria, particularly in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. The modification in this compound involves the removal of the leucine residue, affecting its biological activity and interaction with bacterial cell wall synthesis pathways.

This compound's mechanism of action is closely related to that of vancomycin, which inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the bacterial cell wall precursors. However, this compound demonstrates significantly reduced activity due to its inability to effectively bind to this critical site.

Key Findings on Biological Activity

  • Inhibition of Peptidoglycan Synthesis :
    • Studies have shown that this compound is largely inactive in inhibiting peptidoglycan synthesis when compared to its parent compound, vancomycin. Specifically, while chlorobiphenyl-desleucyl-vancomycin retains some inhibitory activity, this compound itself does not effectively inhibit peptidoglycan synthesis in vitro .
  • Resistance Mechanisms :
    • The emergence of vancomycin-resistant enterococci (VRE) highlights the limitations of this compound. In VRE, the D-Ala-D-Ala terminus is often replaced with D-Ala-D-Lac, which significantly reduces binding affinity for both vancomycin and its derivatives . this compound fails to induce the expression of resistance genes in these strains, indicating a lack of interaction with the resistance pathways activated by standard vancomycin .
  • Comparative Efficacy :
    • In comparative studies, this compound has been shown to lack the potency necessary for clinical applications against resistant strains. For instance, chlorobiphenyl-desleucyl-vancomycin was found to be comparable in potency to vancomycin against certain bacterial strains, while this compound did not demonstrate significant activity .

Table: Comparative Biological Activity

CompoundInhibition of Peptidoglycan SynthesisActivity Against VREBinding Affinity
VancomycinHighYesStrong
This compoundNoneNoNone
Chlorobiphenyl-Desleucyl-VancomycinModerateYesModerate

Study 1: In Vitro Activity Against Enterococci

A study evaluated various glycopeptide analogs' ability to inhibit peptidoglycan synthesis using UDP-muramyl substrates. This compound was found inactive compared to chlorobiphenyl-desleucyl-vancomycin and standard vancomycin .

Study 2: Resistance Gene Induction

Research indicated that this compound does not activate VanS-dependent resistance mechanisms in VRE strains. This lack of induction suggests that the compound's structural modifications severely limit its interaction with bacterial signaling pathways .

Study 3: Molecular Dynamics Simulations

Molecular dynamics simulations revealed that this compound's altered structure leads to a significant reduction in binding affinity for peptidoglycan precursors. The simulations showed that while standard vancomycin forms stable complexes with D-Ala-D-Ala, this compound does not achieve similar interactions .

Eigenschaften

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115236-65-2
Record name Vancomycin hexapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desleucyl vancomycin
Reactant of Route 2
Desleucyl vancomycin
Reactant of Route 3
Desleucyl vancomycin
Reactant of Route 4
Desleucyl vancomycin
Reactant of Route 5
Desleucyl vancomycin
Reactant of Route 6
Desleucyl vancomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.